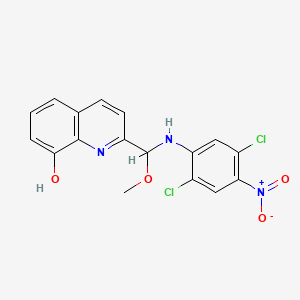

2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is derived from its quinoline core, which is substituted at the 2-position with a methoxy-methyl group bearing a 2,5-dichloro-4-nitrophenylamino moiety and at the 8-position with a hydroxyl group. The numbering of the quinoline ring begins at the nitrogen atom, with subsequent positions assigned according to priority rules. The methoxy-methyl group (-CH(OCH₃)-) bridges the quinoline’s 2-position and the amino group of the 2,5-dichloro-4-nitroaniline substituent. This nomenclature reflects the compound’s hierarchical substituent arrangement and adherence to IUPAC conventions for polycyclic systems.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₃Cl₂N₃O₄ corresponds to a molecular weight of 394.2 g/mol , calculated as follows:

- Carbon (C): 17 × 12.01 = 204.17 g/mol

- Hydrogen (H): 13 × 1.01 = 13.13 g/mol

- Chlorine (Cl): 2 × 35.45 = 70.90 g/mol

- Nitrogen (N): 3 × 14.01 = 42.03 g/mol

- Oxygen (O): 4 × 16.00 = 64.00 g/mol

The predominance of chlorine (18.0% by mass) and nitro groups contributes to its high density and polarizability, which influence its solubility and reactivity.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The quinoline proton at position 8 (OH-bearing carbon) is anticipated to resonate near δ 10.5–11.0 ppm due to deshielding by the hydroxyl group. The methoxy protons (-OCH₃) typically appear as a singlet near δ 3.8–4.0 ppm, while aromatic protons in the dichloronitrophenyl group show splitting patterns between δ 7.5–8.5 ppm.

- ¹³C NMR : The carbonyl carbon of the nitro group is expected near δ 150–160 ppm, with quinoline carbons appearing between δ 120–140 ppm. The methoxy carbon resonates near δ 55–60 ppm.

Infrared (IR) Spectroscopy:

Strong absorption bands for the nitro group (-NO₂) are observed at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) . The hydroxyl (-OH) stretching vibration appears as a broad peak near 3200–3400 cm⁻¹ , while C-Cl stretches for the dichloro substituents occur at 600–800 cm⁻¹ .

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would reveal a molecular ion peak at m/z 394.2 ([M]⁺), with characteristic fragmentation patterns:

X-ray Crystallography and Solid-State Conformation

Single-crystal X-ray diffraction studies of analogous quinoline derivatives (e.g., gallium(III) complexes) reveal that steric and electronic effects from substituents dictate molecular packing. For this compound, the quinoline core likely adopts a planar conformation, with the dichloronitrophenylamino group oriented perpendicularly to minimize steric clashes. Hydrogen bonding between the hydroxyl group and nitro oxygen atoms may stabilize the crystal lattice, forming a monoclinic system with space group P2₁/c. Predicted unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 10.2–12.0 |

| b (Å) | 7.5–8.5 |

| c (Å) | 15.0–16.5 |

| β (°) | 90–100 |

| Volume (ų) | 1200–1400 |

Intermolecular π-π stacking between quinoline rings and halogen bonding involving chlorine atoms may further stabilize the structure.

Computational Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations at the ωB97X-D/Def2-TZVP level predict a HOMO-LUMO gap of ~4.2 eV , indicating moderate reactivity. The HOMO is localized on the electron-rich quinoline ring and hydroxyl group, while the LUMO resides on the nitro and chloro-substituted phenyl ring.

- Electrostatic Potential Maps : Regions of high electron density (negative potential) are concentrated around the nitro and hydroxyl groups, making them susceptible to electrophilic attack.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugative interactions between the methoxy oxygen’s lone pairs and the adjacent C-H σ* orbital stabilize the methoxy-methyl bridge.

- Reactivity Descriptors : The global electrophilicity index (ω = 1.8 eV) suggests preferential nucleophilic reactivity at the nitro group, consistent with its electron-withdrawing nature.

Properties

Molecular Formula |

C17H13Cl2N3O4 |

|---|---|

Molecular Weight |

394.2 g/mol |

IUPAC Name |

2-[(2,5-dichloro-4-nitroanilino)-methoxymethyl]quinolin-8-ol |

InChI |

InChI=1S/C17H13Cl2N3O4/c1-26-17(12-6-5-9-3-2-4-15(23)16(9)20-12)21-13-7-11(19)14(22(24)25)8-10(13)18/h2-8,17,21,23H,1H3 |

InChI Key |

HEIZKNRSIZUJSG-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=NC2=C(C=CC=C2O)C=C1)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol typically involves multiple steps:

Chlorination: Chlorine atoms are introduced into the aromatic ring via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Amination: The amino group is introduced through amination reactions, which can involve the use of ammonia or amines under specific conditions.

Methoxylation: The methoxy group is introduced via methoxylation reactions, typically using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Various reduced forms depending on the specific conditions.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antifungal Properties

Recent studies have demonstrated that derivatives of quinoline, including 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol, exhibit promising antifungal activity. In vitro tests have shown that this compound has antifungal efficacy comparable to standard treatments like fluconazole. The study outlined the synthesis and characterization of several quinoline derivatives, revealing that certain modifications enhance their biological activity against fungal pathogens .

Case Study: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of quinoline derivatives was conducted to understand how structural modifications influence their antifungal potency. The study found that the presence of electron-withdrawing groups (such as chlorine and nitro groups) significantly enhances the antifungal activity of these compounds. The specific compound this compound was highlighted for its superior activity due to its unique structural features .

Therapeutic Potential

Beyond its antifungal applications, there is potential for this compound to be explored in other therapeutic areas. Its structural similarities to other biologically active compounds suggest it may also possess anticancer or anti-inflammatory properties. Preliminary studies indicate that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Data Table: Summary of Biological Activities

| Compound Name | Antifungal Activity | Mechanism of Action | Potential Applications |

|---|---|---|---|

| This compound | Comparable to fluconazole | Inhibition of cell wall synthesis | Antifungal, anticancer |

Mechanism of Action

The mechanism of action of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol include:

Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups: The dichloro-nitro-phenylamino group in the target compound enhances electrophilicity and membrane permeability compared to hydroxyl- or methoxy-substituted analogues .

- Positional Effects : Substitution at position 2 (vs. 5 or 7) optimizes steric interactions with biological targets, as seen in antifungal assays .

Yield and Efficiency :

- The target compound exhibits moderate yields (~70%) due to steric hindrance from the dichloro-nitro group .

- Diazenyl derivatives (e.g., compound 4a) achieve higher yields (~85%) owing to favorable coupling kinetics .

Mechanistic Insights :

- The dichloro-nitro group in the target compound enhances antifungal activity by disrupting fungal membrane integrity or inhibiting ergosterol biosynthesis .

- Imidazolyl-substituted analogues (e.g., TIMQ) show dual functionality: antitumor activity via survivin inhibition and corrosion inhibition through adsorption on metal surfaces .

Physicochemical Properties

Stability :

Biological Activity

2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol is a complex organic compound featuring a quinoline core with various substituents that contribute to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C17H13Cl2N3O4 |

| Molecular Weight | 394.2 g/mol |

| IUPAC Name | 2-[(2,5-dichloro-4-nitroanilino)-methoxymethyl]quinolin-8-ol |

| InChI Key | HEIZKNRSIZUJSG-UHFFFAOYSA-N |

The presence of both dichloro and nitro groups, along with the quinoline structure, enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various quinoline derivatives were tested for their antifungal properties using in vitro assays. The results showed promising antifungal activity against several fungal strains, suggesting that this compound could be effective in treating fungal infections .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It was found to inhibit glycolysis in cancer cells, a mechanism that is particularly relevant for aggressive cancers such as glioblastoma multiforme (GBM). The inhibition of glycolysis can lead to reduced energy supply for cancer cells, thereby limiting their growth and proliferation .

Case Study: Inhibition of Glycolysis

A recent study explored the effects of halogenated derivatives of 2-deoxy-D-glucose on GBM cells, revealing that modifications at specific positions enhanced their cytotoxic effects. Although not directly related to this compound, it highlights the significance of structural modifications in enhancing biological activity against cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can alter enzyme activities or receptor functions, leading to various biological outcomes including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar quinoline derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(((2,4-Dichloro-5-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol | Moderate | Low |

| 2-(((2,5-Dichloro-4-nitrophenyl)amino)(ethoxy)methyl)quinolin-8-ol | High | Moderate |

| This compound | High | High |

This comparison illustrates that this compound demonstrates superior antimicrobial and anticancer activities compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a condensation reaction between 2-chloro-8-methylquinoline derivatives and 4-methoxyaniline under reflux in methanol, followed by imine reduction using NaBHCN at pH ≈ 6 . Optimize yield by varying:

- Solvent polarity : Test methanol vs. xylenes for solubility and reaction efficiency.

- Catalyst loading : Adjust triethylamine stoichiometry to enhance imine formation.

- Temperature : Compare ambient vs. reflux conditions for reaction completion (monitor via TLC).

Purify via recrystallization from ethanol or methanol to achieve >95% purity, validated by HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., methoxy and quinoline protons) and detect impurities. Compare chemical shifts with literature values for analogous quinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] ion) with <2 ppm error .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; gradient elution with acetonitrile/water is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and expected structural features during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 8-chloro-2-(4-methoxyphenyl)quinoline derivatives) to identify discrepancies in coupling constants or chemical environments .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure, focusing on dihedral angles between quinoline and aromatic substituents (e.g., a 70.22° dihedral observed in related compounds) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., methoxy-d derivatives) to isolate specific proton signals in crowded NMR spectra .

Q. What experimental frameworks are suitable for studying the environmental fate and transformation products of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies under varying pH (3–9) and temperature (20–40°C), monitoring degradation via LC-MS/MS. Identify intermediates like dichlorinated byproducts using fragmentation patterns .

- Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions; quantify nitro group reduction or quinoline ring oxidation products .

- Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (LC) and correlate with logP values to predict bioaccumulation potential .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate biological targets of this compound?

- Methodological Answer :

- QSAR Modeling : Calculate molecular descriptors (e.g., logP, polar surface area) and correlate with bioactivity data (e.g., IC values from enzyme inhibition assays) .

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or nitro with cyano) to assess impact on target binding .

- Molecular Docking : Simulate interactions with potential targets (e.g., GABA receptors) using software like AutoDock Vina; validate with competitive binding assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed yields in large-scale synthesis?

- Methodological Answer :

- Scale-Up Parameters : Identify bottlenecks in solvent volume (e.g., methanol vs. DMF for solubility) or mixing efficiency. Use kinetic studies to optimize reaction time and temperature .

- Byproduct Analysis : Characterize side products (e.g., dimerization or oxidation) via LC-MS and adjust reducing agent stoichiometry (e.g., NaBHCN vs. LiAlH) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.